molecular formula C13H18O3 B3315396 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene CAS No. 951893-02-0

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene

Cat. No.: B3315396
CAS No.: 951893-02-0
M. Wt: 222.28 g/mol
InChI Key: MJYYQQNNHGCZNV-UHFFFAOYSA-N
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Description

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group substituted with a 3,4,5-trimethoxyphenyl moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable methylating agent under basic conditions. One common method is the aldol condensation reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4,5-trimethoxybenzaldehyde, while reduction can produce 3,4,5-trimethoxyphenylpropanol.

Scientific Research Applications

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as an anti-inflammatory and anticancer agent due to its structural similarity to other bioactive compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to tubulin, disrupting microtubule formation and inhibiting cell division, which is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxycinnamamide: Shares the 3,4,5-trimethoxyphenyl moiety and exhibits similar biological activities.

    2-Phenyl-1-(3,4,5-trimethoxyphenyl)ethanone: Another compound with the 3,4,5-trimethoxyphenyl group, used in similar research applications.

Uniqueness

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene is unique due to its specific substitution pattern and the presence of a propene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)6-10-7-11(14-3)13(16-5)12(8-10)15-4/h7-8H,1,6H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYYQQNNHGCZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214500
Record name Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-02-0
Record name Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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